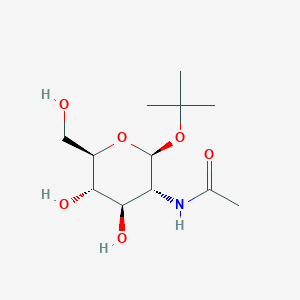

tert-Butyl 2-acetamido-2-deoxy-b-D-glucopyranoside

Overview

Description

Tert-Butyl 2-acetamido-2-deoxy-b-D-glucopyranoside is a fascinating compound that finds profound utility in the ever-evolving biomedical sphere . This compound’s multifaceted characteristics empower its deployment in synthesizing glycosyl conjugates and glycosaminoglycans, pivotal agents in orchestrating intricate biological processes .

Molecular Structure Analysis

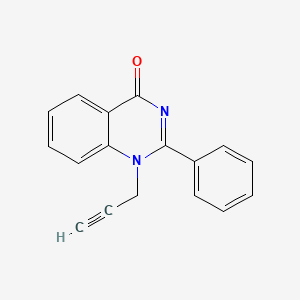

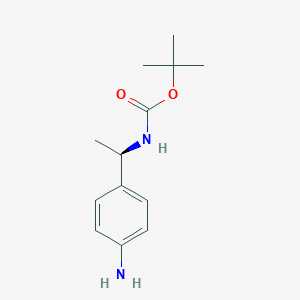

The molecular formula of tert-Butyl 2-acetamido-2-deoxy-b-D-glucopyranoside is C12H23NO6 . Its IUPAC name is N-[(2S,3R,4R,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-[(2-methylpropan-2-yl)oxy]oxan-3-yl]acetamide .Physical And Chemical Properties Analysis

The molecular weight of tert-Butyl 2-acetamido-2-deoxy-b-D-glucopyranoside is 277.31 . The predicted boiling point is 517.6±50.0 °C, and the predicted density is 1.25±0.1 g/cm3 .Scientific Research Applications

Glycosylation Research

This compound is used in glycosylation research . Unprotected 2-acetamido sugars may be directly converted into their oxazolines using 2-chloro-1,3-dimethylimidazolinium chloride (DMC), and a suitable base, in aqueous solution . This process produces the corresponding 1,2-trans-glycosides in good yield .

Formation of Disaccharides

It is also used in the formation of disaccharides . Dissolution in an aprotic solvent system and acidic activation in the presence of an excess of an unprotected glycoside as a glycosyl acceptor, results in the stereoselective formation of the corresponding 1,2-trans linked disaccharides without any protecting group manipulations .

Transesterification Research

“tert-Butyl 2-acetamido-2-deoxy-b-D-glucopyranoside” is used in transesterification research . The less reactive tert-butyl alcohol was converted to the corresponding β-keto ester in moderate yields .

Biomedicine

This compound is a critical component utilized in the field of biomedicine for combating a diverse range of illnesses .

Synthesis of Complex Molecules

β-Keto esters, such as “tert-Butyl 2-acetamido-2-deoxy-b-D-glucopyranoside”, represent key intermediates in the synthesis of complex molecules such as paclitaxel, prunustatin A, (±)-9-acetoxyfukinanolide and (±)-velloziolone .

Biodiesel Production

The transesterification of β-keto esters has widespread application in agrochemicals where transesterification of vegetable oil with alcohols has long been a preferred method for the production of biodiesel .

Mechanism of Action

Target of Action

tert-Butyl 2-acetamido-2-deoxy-b-D-glucopyranoside is a fascinating compound that finds profound utility in the ever-evolving biomedical sphere . It showcases extraordinary characteristics with its powerful antimicrobial attributes, rendering it an efficacious contender in the battle against bacterial infections . Notably, it exhibits exceptional potency against notorious strains like Staphylococcus aureus and Escherichia coli .

Mode of Action

The compound’s multifaceted characteristics empower its deployment in synthesizing glycosyl conjugates and glycosaminoglycans These are pivotal agents in orchestrating intricate biological processes

Result of Action

The compound’s antimicrobial attributes make it a potent agent against bacterial infections . It has shown exceptional potency against strains like Staphylococcus aureus and Escherichia coli , indicating its potential in combating these bacterial infections.

Future Directions

properties

IUPAC Name |

N-[(2S,3R,4R,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-[(2-methylpropan-2-yl)oxy]oxan-3-yl]acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H23NO6/c1-6(15)13-8-10(17)9(16)7(5-14)18-11(8)19-12(2,3)4/h7-11,14,16-17H,5H2,1-4H3,(H,13,15)/t7-,8-,9-,10-,11+/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXQDIFJAITZUPX-ILAIQSSSSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1C(C(C(OC1OC(C)(C)C)CO)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1OC(C)(C)C)CO)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H23NO6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tert-Butyl 2-acetamido-2-deoxy-b-D-glucopyranoside | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-N-[3-(1H-imidazol-1-yl)propyl]benzene-1,2-diamine](/img/structure/B3255990.png)

![N-[4-[4-amino-7-[4-(4-methylpiperazin-1-yl)cyclohexyl]pyrrolo[2,3-d]pyrimidin-5-yl]-2-fluorophenyl]-2,3-dichlorobenzenesulfonamide](/img/structure/B3256006.png)

![Methyl 3-fluorobicyclo[1.1.1]pentane-1-carboxylate](/img/structure/B3256020.png)